2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound is a pyrroloquinoxaline derivative characterized by a benzodioxolylmethyl group at the N-position and a tetrahydrofuran (THF)-containing substituent at the 1-position of the pyrrolo[2,3-b]quinoxaline core. The benzodioxole and THF substituents likely influence its pharmacokinetic properties, such as solubility and metabolic stability .
Properties
Molecular Formula |
C24H23N5O4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C24H23N5O4/c25-22-20(24(30)26-11-14-7-8-18-19(10-14)33-13-32-18)21-23(29(22)12-15-4-3-9-31-15)28-17-6-2-1-5-16(17)27-21/h1-2,5-8,10,15H,3-4,9,11-13,25H2,(H,26,30) |
InChI Key |
HXJYWPXXBCMEKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC6=C(C=C5)OCO6)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound is compared to structurally related pyrroloquinoxaline derivatives, focusing on substituent variations:
*Note: The molecular formula of the target compound is inferred to be larger than C25H27N5O3 due to the THF substituent replacing the heptyl chain.
Key Observations :
- Substituent Effects :
Pharmacokinetic and Toxicological Comparison
Solubility and Lipophilicity
- Target Compound : The THF substituent likely increases aqueous solubility compared to the heptyl-bearing analog, which is more lipophilic (logP ~4.5–5.5).
- Analog (CAS 587002-31-1) : The heptyl chain may enhance membrane permeability but reduce solubility, limiting bioavailability .
Metabolic Stability
Toxicity Profile
- Pyrroloquinoxalines are structurally related to heterocyclic amines (HCAs) like IQ (2-amino-3-methylimidazo[4,5-f]quinoline), a Group 2A carcinogen .
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